molecular formula C13H10ClFO B6371701 5-(3-Chloro-5-fluorophenyl)-2-methylphenol CAS No. 1261917-28-5

5-(3-Chloro-5-fluorophenyl)-2-methylphenol

Cat. No.: B6371701
CAS No.: 1261917-28-5
M. Wt: 236.67 g/mol
InChI Key: KYZJQLNWQRERBQ-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-fluorophenyl)-2-methylphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloro-5-fluorophenyl)-2-methylphenol typically involves the reaction of 3-chloro-5-fluorophenylboronic acid with 2-methylphenol under specific conditions. The reaction is often catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like toluene at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Chloro-5-fluorophenyl)-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-(3-Chloro-5-fluorophenyl)-2-methylphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-2-methylphenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of carbonic anhydrase, leading to reduced enzyme activity and subsequent physiological effects . The pathways involved in its mechanism of action include the inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-(3-Chloro-5-fluorophenyl)-2-methylphenol is unique due to the presence of the phenolic hydroxyl group and the methyl substituent. These functional groups contribute to its distinct chemical reactivity and potential biological activities. The presence of both chloro and fluoro substituents further enhances its versatility in various applications .

Properties

IUPAC Name

5-(3-chloro-5-fluorophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-2-3-9(6-13(8)16)10-4-11(14)7-12(15)5-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZJQLNWQRERBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683878
Record name 3'-Chloro-5'-fluoro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-28-5
Record name 3'-Chloro-5'-fluoro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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